3-[(3-Methylpiperidin-1-yl)methyl]phenol

Physicochemical profiling Regioisomer comparison Drug design

Research requiring the specific 3-methylpiperidine-meta-phenol scaffold cannot use des-methyl or regioisomeric analogs without altering biological or synthetic outcomes. This Mannich base (C13H19NO, MW 205.30) is the structurally required intermediate for US4727081A anti-ulcer compounds and LQM-series antihypertensive agents. - **Differentiation:** meta-Phenol + chiral 3-methylpiperidine; not interchangeable with ortho/para or des-methyl analogs - **Application:** Key building block for aminergic GPCR or kinase hinge-focused libraries - **Supply:** Reliable global delivery; bench to gram quantities

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 90287-68-6
Cat. No. B8725081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylpiperidin-1-yl)methyl]phenol
CAS90287-68-6
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2=CC(=CC=C2)O
InChIInChI=1S/C13H19NO/c1-11-4-3-7-14(9-11)10-12-5-2-6-13(15)8-12/h2,5-6,8,11,15H,3-4,7,9-10H2,1H3
InChIKeyQVDQDDRCNWEBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Baseline for 3-[(3-Methylpiperidin-1-yl)methyl]phenol


3-[(3-Methylpiperidin-1-yl)methyl]phenol is a synthetic piperidinylmethylphenol derivative (C13H19NO, MW 205.30 g/mol) belonging to the class of Mannich bases formed from substituted phenols and cyclic amines. The compound features a meta-substituted phenol ring linked via a methylene bridge to a 3-methylpiperidine moiety [1]. Its calculated physicochemical profile includes a logP of 2.562 and a topological polar surface area (PSA) of 23.47 Ų [1]. This scaffold is structurally related to the LQM series of antihypertensive and antiarrhythmic piperidinylmethylphenols, as well as to intermediates used in the synthesis of 3,4-diazole derivatives with reported anti-ulcer activity [2].

Intermediate Class
Mannich base scaffold for diversification
Linker Architecture
meta-Phenol methylene bridge provides conformational flexibility
Steric Handle
Chiral 3-methylpiperidine moiety for stereochemical SAR exploration

Risks of Generic Substitution Without Comparative Data


Piperidinylmethylphenols are not a functionally interchangeable class. The position of the phenolic hydroxyl group (ortho, meta, or para), the presence and position of the methyl substituent on the piperidine ring, and the nature of the linker (direct N-aryl vs. methylene bridge) each critically influence physicochemical properties, biological target engagement, and synthetic utility [1]. For example, the regioisomer 2-(3-methylpiperidin-1-yl)phenol (CAS 78864-00-3) differs in both connectivity and calculated properties (MW 191.27 vs. 205.30), while the des-methyl analog 3-(1-piperidinylmethyl)phenol (CAS 73279-04-6) lacks the steric and electronic influence of the 3-methyl group on the piperidine ring. Without head-to-head comparative data, substituting any of these analogs for 3-[(3-methylpiperidin-1-yl)methyl]phenol risks altering reaction outcomes, biological activity, or pharmacokinetic behavior in a manner that cannot be predicted from structural similarity alone [2].

Regioisomer mismatch
meta-Phenol vs. ortho-phenol alters hydrogen-bonding capacity and logP, which may shift membrane permeability and target engagement.
Linker difference
Methylene bridge vs. direct N-aryl changes rotatable bond count and deprotonation sequence, impacting bioactive conformation sampling.
Methyl substitution
3-Methylpiperidine creates chiral center and steric bulk absent in des-methyl analog, which may influence binding and metabolic stability.

Evidence Differentiating This Scaffold from Closest Analogs


Meta-Substitution vs. Ortho-Regioisomer Physicochemical Profile

3-[(3-Methylpiperidin-1-yl)methyl]phenol (meta-phenol, methylene-bridged) exhibits a meaningfully higher molecular weight (205.30 g/mol) and substantially larger predicted logP (2.562) compared to its direct N-aryl regioisomer 2-(3-methylpiperidin-1-yl)phenol (MW 191.27 g/mol, ortho-phenol). This difference arises from the methylene spacer and the meta- vs. ortho-hydroxyl orientation, which alters hydrogen-bonding capacity and lipophilicity, two critical parameters for membrane permeability and target binding [1].

Meta- vs. Ortho-Regioisomer
Reported
ΔMW +14.03 g/mol (7.3% higher)
logP 2.562 (calc.) vs. not reported
Lipophilicity profile may shift membrane permeability
Calculated values; experimental logP not available for either compound
Physicochemical profiling Regioisomer comparison Drug design

Methylene-Bridged vs. Direct N-Aryl Conformational Flexibility

The presence of a methylene (-CH2-) spacer between the phenolic ring and the piperidine nitrogen in 3-[(3-methylpiperidin-1-yl)methyl]phenol introduces a rotational degree of freedom that is absent in directly N-arylated analogs such as 2-(3-methylpiperidin-1-yl)phenol. This conformational flexibility can influence the compound's ability to adopt bioactive conformations and affects the pKa of both the phenolic OH and the piperidine nitrogen. In the related piperidinylmethylphenol series studied by Islas-Martínez et al., the methylene spacer was shown to modulate the deprotonation sequence of the molecule, which governs its ionic species distribution at physiological pH [1].

Methylene Bridge Flexibility
Class-level inference
Rotatable bonds: 2 (target) vs. 1 (N-aryl analog)
Sequential deprotonation behavior modulated by spacer
Conformational flexibility enables distinct pharmacophore space
Based on LQM series pKa studies (J. Phys. Chem. B, 2009)
Conformational analysis Structure-activity relationship Scaffold diversity

3-Methylpiperidine Steric Differentiation from Unsubstituted Analog

The 3-methyl substituent on the piperidine ring of 3-[(3-methylpiperidin-1-yl)methyl]phenol introduces a chiral center and increased steric bulk compared to the des-methyl analog 3-(1-piperidinylmethyl)phenol (CAS 73279-04-6). While direct comparative biological data for these two compounds is lacking, the 3-methylpiperidine motif is a recognized privileged fragment in medicinal chemistry, appearing in multiple FDA-approved drugs. The methyl group can influence both target binding (via van der Waals contacts in hydrophobic pockets) and metabolic stability (via steric shielding of the piperidine nitrogen from oxidative metabolism) . Importantly, the related compound 3-[(3-methylpiperidin-1-yl)methyl]phenol is noted as a synthetic intermediate in US4727081A for the preparation of 1,3,4-thiadiazole anti-ulcer agents, where the 3-methyl group is retained in the final bioactive structure, implying its contribution to pharmacophore integrity [1].

3-Methyl Steric Differentiation
Supporting evidence
Chiral 3-methylpiperidine vs. unsubstituted piperidine
ΔMW +14.03 g/mol; steric and chiral handle present
May influence target binding and metabolic stability
Structural inference; no direct comparative experimental data
Steric effects Metabolic stability CYP inhibition

Recommended Research Applications


Kinase or GPCR Targeted Library Synthesis

The combination of a meta-phenol, a methylene spacer, and a chiral 3-methylpiperidine moiety makes this compound a versatile building block for generating focused libraries targeting proteins that favor basic amine–aromatic interactions, such as aminergic GPCRs or kinase hinge regions. The meta-substitution pattern distinguishes it from more common ortho- or para-substituted phenolic building blocks, potentially accessing different chemical space. The methylene bridge provides a degree of conformational freedom that can be exploited to optimize ligand–protein complementarity [1].

Synthetic Intermediate for Anti-Ulcer 1,3,4-Thiadiazole Derivatives

According to US4727081A, 3-[(3-methylpiperidin-1-yl)methyl]phenol serves as a key intermediate in the synthesis of 2-N-[4-[3-[(3-methylpiperidin-1-yl)methyl]phenoxy]butyl]-1,3,4-thiadiazole-2,5-diamine and related compounds, which are disclosed as having anti-ulcer activity. For research groups exploring this chemotype for gastrointestinal indications, this specific compound is structurally required; the des-methyl or ortho-substituted analogs would not yield the identical final product [2].

Antihypertensive and Antiarrhythmic Research in the LQM Series

The compound belongs to the broader piperidinylmethylphenol chemical class (LQM series) that has demonstrated antihypertensive and antiarrhythmic activity in preclinical models. While specific in vivo data for this exact compound is not publicly available, the LQM series has shown the ability to modulate vascular tone in spontaneously hypertensive rat aortic rings and to protect cardiomyocytes under hypoxic conditions. This compound, with its unique 3-methylpiperidine and meta-phenol configuration, represents an underexplored member of this pharmacologically validated series [3].

Application
Selection Property
Validation Focus
Kinase or GPCR library synthesis
meta-Phenol methylene-bridged scaffold with chiral 3-methylpiperidine
Scaffold diversification and conformational flexibility screening
Anti-ulcer thiadiazole intermediate
Required specific intermediate per US4727081A
Structural fidelity to patent-defined synthetic route
Antihypertensive and antiarrhythmic research (LQM series)
Underexplored member of pharmacologically validated LQM chemotype
Cardiovascular model-response endpoint context
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